molecular formula C15H25BN2O4S B3004401 4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione CAS No. 2246897-95-8

4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione

Cat. No. B3004401
CAS RN: 2246897-95-8
M. Wt: 340.25
InChI Key: UWTHLLRVMHWBCH-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative. Its molecular formula is C15H19BBrNO2 and its molecular weight is 336.03 g/mol. It is commonly used in the field of organic synthesis .


Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of the compound has been studied using X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is prone to nucleophilic reactions due to the stronger electronegativity of oxygen . It has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 324.3 . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.

Transesterification Reactions

It can also be used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.

Preparation of Aminothiazoles

This compound can be used in the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds that have potential applications as γ-secretase modulators.

Preparation of Amino-pyrido-indol-carboxamides

It can be used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy.

Organic Synthesis Intermediate

The compound is an important intermediate in organic synthesis . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it has a wide range of applications in pharmacy and biology .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It has a GHS07 signal word warning .

properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O4S/c1-14(2)15(3,4)22-16(21-14)13-9-17-18(11-13)10-12-5-7-23(19,20)8-6-12/h9,11-12H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTHLLRVMHWBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]thiane 1,1-dioxide

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